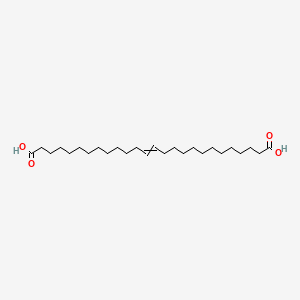
Hexacos-13-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacos-13-enedioic acid is a long-chain dicarboxylic acid with the molecular formula C26H48O4 This compound is characterized by a double bond located at the 13th carbon atom in its 26-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexacos-13-enedioic acid can be synthesized through the self-metathesis of monounsaturated fatty acids such as oleic acid, elaidic acid, and erucic acid. This process involves the use of ruthenium-based catalysts, such as Grubbs catalysts, under ultrasonic activation. The reaction typically takes place in solvents like dichloromethane (DCM) or 1-butanol, yielding a variety of products including n-alkenes and diacids with good yields (45–75%) and high selectivities (75–95%) .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes, often employing large-scale metathesis reactions. The choice of solvent and catalyst, as well as reaction conditions such as temperature and pressure, are optimized to maximize yield and purity. The use of renewable resources, such as plant oils rich in monounsaturated fatty acids, is also explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: Hexacos-13-enedioic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acid chlorides and alcohols or amines are used for esterification and amidation, respectively.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides.
Wissenschaftliche Forschungsanwendungen
Hexacos-13-enedioic acid has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the production of high-performance materials, including lubricants and surfactants, due to its stability and functional versatility.
Wirkmechanismus
The mechanism of action of hexacos-13-enedioic acid and its derivatives involves interactions with cellular membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, its carboxylic acid groups can interact with various enzymes, influencing metabolic pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexacos-13-enedioic acid can be compared with other long-chain dicarboxylic acids such as:
1,18-Octadec-9-enedioic acid: A shorter chain analog with similar chemical properties but different physical characteristics.
1,26-Hexacosanedioic acid: A fully saturated analog with no double bonds, resulting in different reactivity and applications.
Uniqueness: this compound’s unique feature is the presence of a double bond at the 13th carbon, which imparts distinct chemical reactivity and potential for functionalization compared to its saturated counterparts .
Eigenschaften
CAS-Nummer |
53481-03-1 |
|---|---|
Molekularformel |
C26H48O4 |
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
hexacos-13-enedioic acid |
InChI |
InChI=1S/C26H48O4/c27-25(28)23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26(29)30/h1-2H,3-24H2,(H,27,28)(H,29,30) |
InChI-Schlüssel |
POTHLHRXSYDFCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC=CCCCCCCCCCCCC(=O)O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)

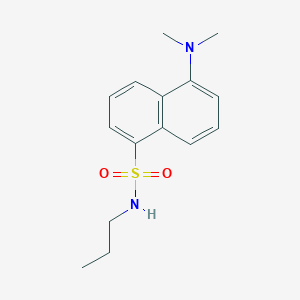
![Methyl {[(1H-tetrazol-1-yl)methyl]sulfanyl}acetate](/img/structure/B14631865.png)
![[({2-[(5-tert-Butyl[1,1'-biphenyl]-2-yl)oxy]hex-3-yn-1-yl}oxy)sulfinyl]oxidanide](/img/structure/B14631868.png)
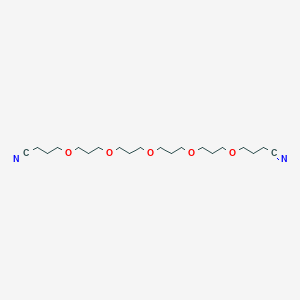

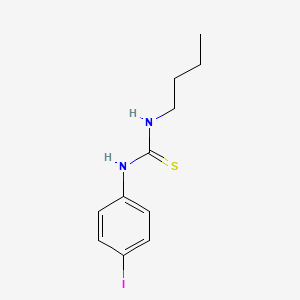
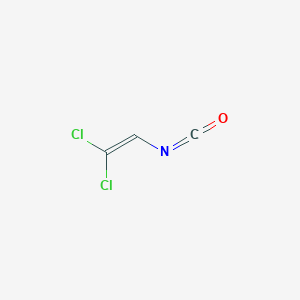
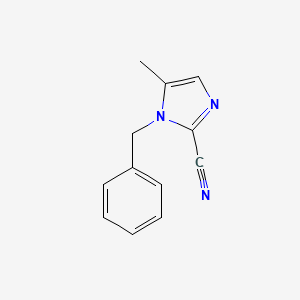

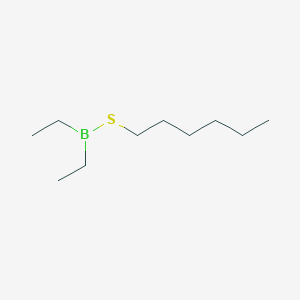
![1-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-nitrobenzene](/img/structure/B14631911.png)

